molecular formula C9H13BrN2O B12073670 3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine

3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine

Cat. No.: B12073670
M. Wt: 245.12 g/mol
InChI Key: QRNFZHQUDZJXIT-UHFFFAOYSA-N
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Description

3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine is a chemical compound that belongs to the class of organic compounds known as aminopyridines. It is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 4th position of the pyridine ring, which is further connected to a propan-1-amine group through an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine involves its interaction with specific molecular targets and pathways. The bromine and amine groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5-Bromo-4-methylpyridin-2-yl)oxy]propan-1-amine is unique due to the presence of both the bromine and propan-1-amine groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H13BrN2O

Molecular Weight

245.12 g/mol

IUPAC Name

3-(5-bromo-4-methylpyridin-2-yl)oxypropan-1-amine

InChI

InChI=1S/C9H13BrN2O/c1-7-5-9(12-6-8(7)10)13-4-2-3-11/h5-6H,2-4,11H2,1H3

InChI Key

QRNFZHQUDZJXIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Br)OCCCN

Origin of Product

United States

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